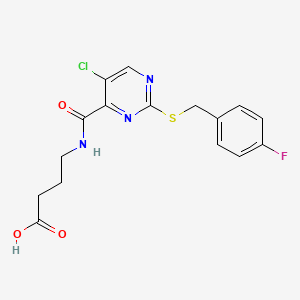

4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid is a synthetic organic compound with the molecular formula C16H15ClFN3O3S and a molecular weight of 383.83 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluorobenzylthio, and carboxamido groups, making it a versatile molecule in various chemical and biological applications.

Métodos De Preparación

The synthesis of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:

Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.

Introduction of the Chloro and Fluorobenzylthio Groups: This can be achieved through nucleophilic substitution reactions where the chloro and fluorobenzylthio groups are introduced.

Carboxamido Group Addition: The final step involves the addition of the carboxamido group to the pyrimidine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluorobenzylthio positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds to 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

- **5-Chloro-2-((4-methylbenzyl)thio)pyrimidine-4-carboxamido)butanoic acid

- **5-Chloro-2-((4-ethylbenzyl)thio)pyrimidine-4-carboxamido)butanoic acid .

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Actividad Biológica

4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine ring and subsequent functionalization. The presence of both chloro and fluorobenzyl groups enhances its lipophilicity, which is crucial for cellular uptake.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. For example, derivatives of pyrimidine compounds have shown potent cytotoxicity against various cancer cell lines:

- Colo 205 : The compound exhibited an IC50 value of approximately 1.66 μM, indicating strong inhibition of cell proliferation .

- Ovarian Cancer (OVCAR-4) : The growth inhibition was recorded at 73.14%, showcasing its effectiveness against this cancer type .

- Breast Cancer (T-47D) : Notably, the activity increased significantly from 13.50% to 68.67% upon modification with different substituents .

The mechanism of action appears to involve the induction of apoptosis through caspase activation, as evidenced by increased levels of caspase-3 in treated cells .

Anti-inflammatory Activity

Compounds similar to this compound have also been recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

- COX Inhibition : By inhibiting COX enzymes, it reduces inflammation and pain associated with various conditions .

Case Studies

Several case studies have documented the efficacy and safety profiles of similar pyrimidine derivatives:

- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor sizes without significant toxicity to normal tissues .

- Clinical Trials : Ongoing clinical trials are investigating the potential use of these compounds in combination therapies for enhanced efficacy against resistant cancer forms.

Data Summary

| Compound | Cell Line | IC50/Activity (%) | Mechanism |

|---|---|---|---|

| This compound | Colo 205 | 1.66 μM | EGFR Inhibition |

| OVCAR-4 | 73.14% | Apoptosis Induction | |

| T-47D | 68.67% | Apoptosis Induction |

Propiedades

IUPAC Name |

4-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O3S/c17-12-8-20-16(25-9-10-3-5-11(18)6-4-10)21-14(12)15(24)19-7-1-2-13(22)23/h3-6,8H,1-2,7,9H2,(H,19,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTRTXAZYAEJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NCCCC(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.